molecular formula C17H13FN2O3S B2803413 6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1207002-21-8

6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2803413
CAS No.: 1207002-21-8
M. Wt: 344.36
InChI Key: OWAKZYNHQTWHEH-UHFFFAOYSA-N
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Description

6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound that belongs to the class of benzo[b][1,4]thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2-methylphenylboronic acid
  • 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one
  • 1-(4-(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl)ethenone

Uniqueness

6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Its specific interactions with molecular targets and pathways make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-fluoro-4-(4-methoxy-2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c1-11-7-13(23-2)4-5-15(11)20-10-14(9-19)24(21,22)17-6-3-12(18)8-16(17)20/h3-8,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAKZYNHQTWHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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